ST 198
Overview
Description
ST 198 is a compound known for its role as a dopamine D3 receptor antagonist. It is an orally active compound that can block the expression of nicotine-induced conditioned place preference at doses selective for dopamine D3 receptors. This compound is primarily used in the research of neurological diseases .
Preparation Methods
The synthetic routes and reaction conditions for ST 198 involve the use of specific reagents and conditions to achieve the desired product. The preparation method typically includes the synthesis of the core structure followed by functionalization to obtain the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ST 198 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
ST 198 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the dopamine D3 receptor and its role in various chemical processes.
Biology: Employed in the study of neurological diseases and the effects of dopamine receptor antagonists on biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and conditions related to dopamine dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the dopamine D3 receptor
Mechanism of Action
The mechanism of action of ST 198 involves its interaction with the dopamine D3 receptor. By binding to this receptor, this compound blocks the expression of nicotine-induced conditioned place preference. This action is selective for the dopamine D3 receptor and does not involve discriminative-stimulus or antidepressant-like effects. The molecular targets and pathways involved include the dopamine D3 receptor and related signaling pathways .
Comparison with Similar Compounds
ST 198 can be compared with other dopamine receptor antagonists, highlighting its uniqueness in terms of selectivity and efficacy. Similar compounds include:
- Dopamine D1 receptor antagonists
- Dopamine D2 receptor antagonists
- Dopamine D4 receptor antagonists
- Dopamine D5 receptor antagonists this compound stands out due to its selective action on the dopamine D3 receptor, making it a valuable tool in the study of neurological diseases and the development of therapeutic agents .
Properties
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJBOOQHWEOKT-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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